1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene
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Overview
Description
1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene is an organic compound that features a naphthalene core substituted with a benzyloxy and methoxy group. This compound is part of a class of aromatic compounds known for their diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene typically involves multiple steps, starting with the preparation of the benzyloxy and methoxy substituted phenyl ethyl intermediate. This intermediate is then coupled with a naphthalene derivative through a series of reactions such as Friedel-Crafts alkylation or Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieve efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium for coupling reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position can yield benzylic alcohols or ketones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}benzene
- 1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}toluene
- 1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}phenol
Uniqueness
1-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}naphthalene is unique due to its specific substitution pattern and the presence of both benzyloxy and methoxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62205-28-1 |
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Molecular Formula |
C26H24O2 |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
1-[2-(3-methoxy-5-phenylmethoxyphenyl)ethyl]naphthalene |
InChI |
InChI=1S/C26H24O2/c1-27-24-16-21(17-25(18-24)28-19-20-8-3-2-4-9-20)14-15-23-12-7-11-22-10-5-6-13-26(22)23/h2-13,16-18H,14-15,19H2,1H3 |
InChI Key |
LKYHTJHVQLROOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)CCC2=CC=CC3=CC=CC=C32)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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